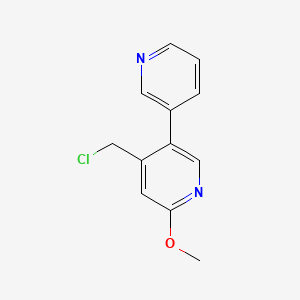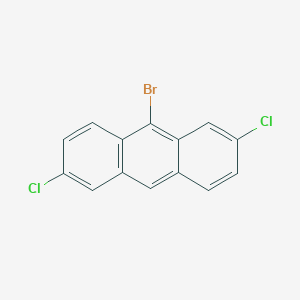
9-Bromo-2,6-dichloroanthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Bromo-2,6-dichloroanthracene is a derivative of anthracene, a polycyclic aromatic hydrocarbon composed of three fused benzene rings. This compound is characterized by the presence of bromine and chlorine atoms at the 9th and 2nd, 6th positions, respectively. Anthracene derivatives have been widely studied due to their unique photophysical properties and applications in various fields such as organic electronics and photochemistry .
Méthodes De Préparation
The synthesis of 9-Bromo-2,6-dichloroanthracene typically involves halogenation reactions. One common method is the bromination of 2,6-dichloroanthracene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .
Industrial production methods may involve similar halogenation processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like column chromatography can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
9-Bromo-2,6-dichloroanthracene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions. Common reagents include sodium methoxide, potassium tert-butoxide, and Grignard reagents.
Oxidation Reactions: The compound can be oxidized to form anthraquinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of partially or fully reduced anthracene derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted anthracene derivatives .
Applications De Recherche Scientifique
9-Bromo-2,6-dichloroanthracene has several scientific research applications:
Organic Electronics: Due to its photophysical properties, it is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Fluorescent Probes: Its fluorescence properties make it suitable for use as a fluorescent probe in biological imaging and sensing applications.
Material Science:
Mécanisme D'action
The mechanism by which 9-Bromo-2,6-dichloroanthracene exerts its effects is primarily related to its ability to absorb and emit light. The compound’s molecular structure allows it to undergo electronic transitions upon exposure to light, leading to fluorescence. This property is exploited in various applications, such as OLEDs and fluorescent probes. The molecular targets and pathways involved include the interaction with specific wavelengths of light and the subsequent emission of photons .
Comparaison Avec Des Composés Similaires
9-Bromo-2,6-dichloroanthracene can be compared with other anthracene derivatives such as:
9,10-Dibromoanthracene: Similar in structure but with bromine atoms at the 9th and 10th positions. It exhibits different photophysical properties and reactivity.
2,6-Dichloroanthracene: Lacks the bromine atom at the 9th position, resulting in different chemical behavior and applications.
9-Anthraldehyde: Contains an aldehyde group at the 9th position, leading to distinct reactivity and applications in organic synthesis.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique photophysical properties and reactivity compared to other anthracene derivatives .
Propriétés
Numéro CAS |
88847-74-9 |
|---|---|
Formule moléculaire |
C14H7BrCl2 |
Poids moléculaire |
326.0 g/mol |
Nom IUPAC |
9-bromo-2,6-dichloroanthracene |
InChI |
InChI=1S/C14H7BrCl2/c15-14-12-4-3-10(16)6-9(12)5-8-1-2-11(17)7-13(8)14/h1-7H |
Clé InChI |
KMUSHQGVWMBRBW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC2=C(C3=C(C=C21)C=C(C=C3)Cl)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


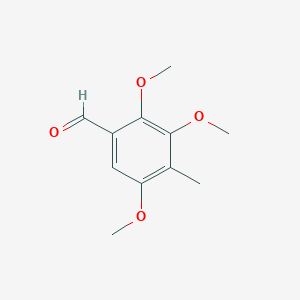
![8-Methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13143341.png)

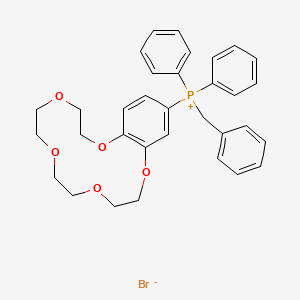

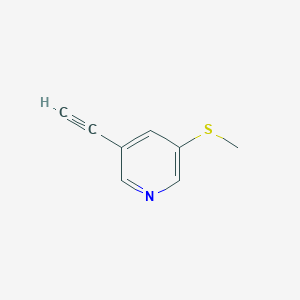
![10-[3,5-Bis[3,5-bis(4-tert-butylphenyl)phenyl]phenyl]-3,7-dibromophenoxazine](/img/structure/B13143375.png)

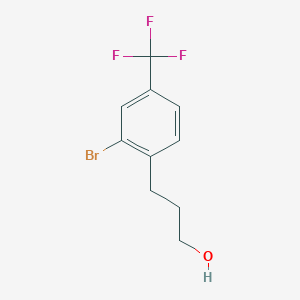
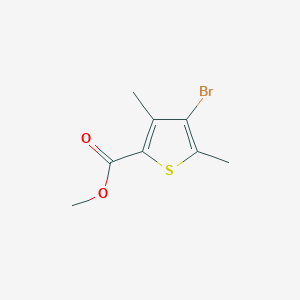
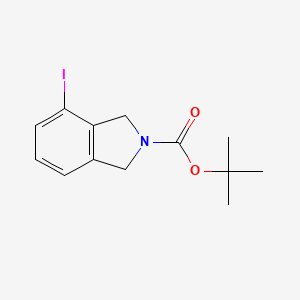
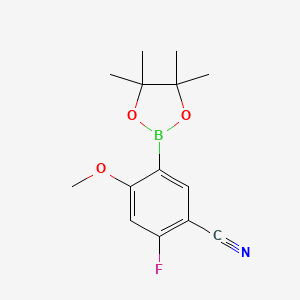
![5,5-Dimethyl-5,10-dihydrobenzo[b][1,8]naphthyridine](/img/structure/B13143417.png)
